Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate
CAS No.:
Cat. No.: VC18269000
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O4 |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate |
| Standard InChI | InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3 |
| Standard InChI Key | TUMDQIVLAQDJBH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCC=CCC1=CC(CC1=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula corresponds to a precise mass of 238.121 Da and a monoisotopic mass of 238.121 g/mol . Its molecular weight of 238.28 g/mol places it within the mid-range of small bioactive molecules, facilitating membrane permeability and metabolic stability. The ester group at the hept-5-enoate chain and the hydroxyl-ketone moiety on the cyclopentenone ring define its polar surface area (63.6 Ų) and partition coefficient (LogP = 1.54) , critical for solubility and bioavailability predictions.
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name, methyl (5Z,3R)-7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate, specifies the (R)-configuration at C3 and the Z-geometry of the double bond in the heptenoate side chain . This stereochemical arrangement is pivotal for its biological activity, as evidenced by comparative studies showing reduced receptor binding in enantiomeric forms . The cyclopentenone core adopts a puckered conformation, with the hydroxyl group axial to minimize steric strain, while the ketone at C5 participates in hydrogen-bonding interactions.
Synthesis and Production
Synthetic Pathways
The synthesis typically begins with furan derivatives, as demonstrated in a protocol yielding 80.7% product under optimized conditions . In a representative procedure, 2-(1-hydroxy-7-methoxycarbonylheptyl)-furan undergoes acid-catalyzed hydrolysis in aqueous buffer (pH 4.2) at 100°C, followed by cyclization to form the cyclopentenone ring . Key steps include:
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Hydrolysis: Cleavage of the furan ring’s ether linkage to generate a dienol intermediate.
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Cyclization: Intramolecular aldol condensation to form the five-membered ring.
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Stereochemical Control: Chiral resolution via enzymatic or chromatographic methods to isolate the (R)-enantiomer .
Reaction Conditions and Yield Optimization
Reaction parameters critically influence yield and purity:
| Parameter | Value/Description | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes ring closure kinetics |
| pH | 4.2 (phosphate buffer) | Stabilizes intermediates |
| Solvent | Water | Enhances solubility of polar intermediates |
| Catalyst | None (self-cyclization) | Reduces side reactions |
Extraction with methyl isobutyl ketone (MIBK) and subsequent vacuum distillation achieve >95% purity .
Physical and Chemical Properties
Physicochemical Parameters
Experimental data from PubChem and ChemSrc indicate:
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Density | 1.21 g/cm³ (predicted) | Computational |
| LogP | 1.54 | HPLC determination |
| Solubility | 2.3 mg/mL in DMSO | Experimental |
The compound’s low LogP suggests moderate lipophilicity, suitable for transdermal delivery systems.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (cyclopentenone ketone), and 3400 cm⁻¹ (O-H stretch) .
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NMR:
Comparative Analysis with Related Compounds
| Compound | Structure | Bioactivity |
|---|---|---|
| Norprostol | Saturated heptanoate chain | Uterotonic (EC₅₀ = 0.2 nM) |
| VC13672617 | Extended hydroxylated side chain | Antiproliferative (EC₅₀ = 32 µM) |
The unsaturated hept-5-enoate chain in Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate enhances membrane diffusion compared to norprostol but reduces target affinity .
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